molecular formula C25H19ClFN3O2 B2841441 5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189477-90-4

5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2841441
CAS No.: 1189477-90-4
M. Wt: 447.89
InChI Key: JDHFVXRRHIZLIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidoindole core, followed by the addition of the various functional groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of functional group addition .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidoindole core suggests that this compound may have interesting electronic properties, as this structure is often associated with conjugated systems and aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the fluoro group might be involved in electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluoro group could increase the compound’s stability and lipophilicity, while the methoxybenzyl group could influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of similar compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been reported, showcasing the development of new biologically active molecules through experimental and theoretical studies. These compounds have been crystallized and studied for their electronic and spatial structure, providing insights into their potential as biological inhibitors, particularly against hepatitis B virus due to their in vitro nanomolar inhibitory activity (Ivashchenko et al., 2019).

Molecular, Electronic, and Nonlinear Optical Properties

Research into the electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including those with methoxybenzyl and chlorobenzyl groups, has been conducted. This includes the study of geometric parameters, ionization potential, electron affinity, and energy gap among others, aiming to understand their electronic properties better through DFT calculations (Beytur & Avinca, 2021).

Biological Activity

Pyrimidine derivatives, including those with fluoro and methoxybenzyl substituents, have been synthesized and evaluated for their biological activities. For example, a series of derivatives were prepared and showed significant larvicidal activity, indicating their potential in biological applications and as antiviral agents (Gorle et al., 2016).

Antitumor and Anticancer Properties

The synthesis of novel compounds and their cytotoxic activities against cancer cells have been explored. For instance, isatin derivatives, which share structural similarities with the compound , have shown significant in vitro cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2013).

Luminescence and Electroluminescence

The study of diphenylboron complexes of substituted indoles, similar to the compound of interest, has been conducted to examine the effects of substituent groups on their luminescence. These studies have highlighted the potential for tuning the luminescence properties of such complexes for applications in light-emitting devices (Liu et al., 2002).

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-32-22-8-3-2-6-17(22)14-29-15-28-23-20-12-19(27)9-10-21(20)30(24(23)25(29)31)13-16-5-4-7-18(26)11-16/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHFVXRRHIZLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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